molecular formula C19H20Cl2N4O3 B2786591 (4-(3,4-Dichlorophenyl)piperazin-1-yl)(1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)methanone CAS No. 1351621-63-0

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)methanone

Cat. No. B2786591
CAS RN: 1351621-63-0
M. Wt: 423.29
InChI Key: GYCRSQXEVQCYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a versatile material used in scientific research. Its unique structure allows for diverse applications, from drug discovery to studying neurological disorders.

Molecular Structure Analysis

The molecular formula is C19H19Cl2N3O2**. The compound consists of a piperazine ring, a carbonyl group, and a phenyl ring with chlorine substitutions. The isoxazole moiety is also present.
  • Physical and Chemical Properties Analysis

    • Molecular Weight : Approximately 381.3 g/mol .
  • properties

    IUPAC Name

    [4-(3,4-dichlorophenyl)piperazin-1-yl]-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H20Cl2N4O3/c1-12-8-17(22-28-12)19(27)25-10-13(11-25)18(26)24-6-4-23(5-7-24)14-2-3-15(20)16(21)9-14/h2-3,8-9,13H,4-7,10-11H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GYCRSQXEVQCYKN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H20Cl2N4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    423.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (4-(3,4-Dichlorophenyl)piperazin-1-yl)(1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)methanone

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.